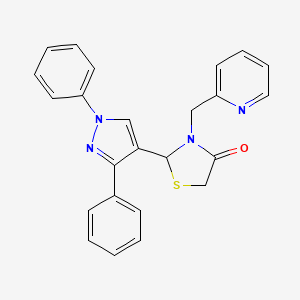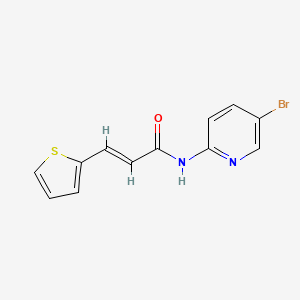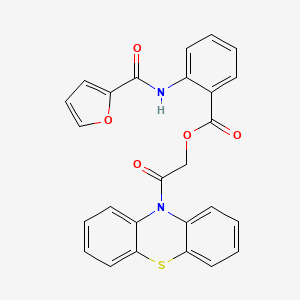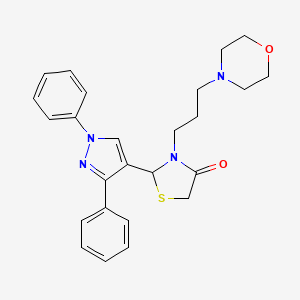![molecular formula C14H11NO2 B10816079 2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]- CAS No. 64259-05-8](/img/structure/B10816079.png)
2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . This particular compound features a unique structure with a furan ring, making it an interesting subject for chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]- can be achieved through several methods. One common approach involves the Fischer indole synthesis, which typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Another method includes the Vilsmeier-Haack reaction, which utilizes formylating agents and amines to produce the indole core .
Industrial Production Methods
Industrial production of this compound often involves optimizing the Fischer indole synthesis for large-scale operations. This includes using methanesulfonic acid as a catalyst and conducting the reaction under reflux conditions in methanol to achieve high yields . The process is designed to be efficient and scalable, ensuring the consistent production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindoles and other oxygenated derivatives.
Reduction: Dihydroindoles and related compounds.
Substitution: Various substituted indoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]- involves its interaction with various molecular targets. It is known to bind to multiple receptors and enzymes, modulating their activity. For instance, it can inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis . The compound’s ability to interact with DNA and proteins also contributes to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Indolinone: Another indole derivative with similar biological activities.
1-Methyl-1,3-dihydro-2H-indol-2-one: Shares structural similarities but differs in its methyl group substitution.
Oxindole: A closely related compound with a similar core structure but different functional groups.
Uniqueness
2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]- stands out due to its unique furan ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various research and industrial applications .
Propiedades
Número CAS |
64259-05-8 |
|---|---|
Fórmula molecular |
C14H11NO2 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
3-[(5-methylfuran-2-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C14H11NO2/c1-9-6-7-10(17-9)8-12-11-4-2-3-5-13(11)15-14(12)16/h2-8H,1H3,(H,15,16) |
Clave InChI |
DWJWWZSAYOTJGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C=C2C3=CC=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


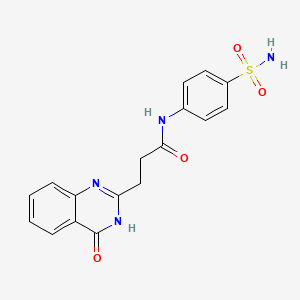
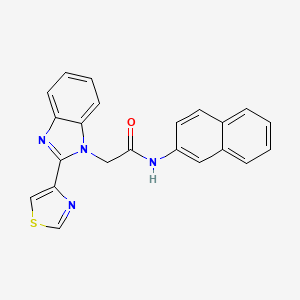
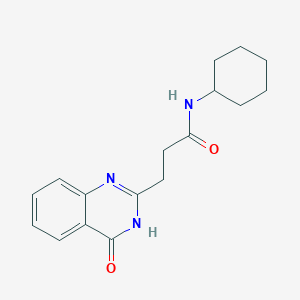

![7-Chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine](/img/structure/B10816015.png)

![N-([1,1'-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B10816032.png)
